3-Ethyloxetan-3-OL
Overview
Description
3-Ethyloxetan-3-OL is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which 3-ethyloxetan-3-ol belongs, are known to be versatile intermediates in organic synthesis . They can be used to create a wide range of chemical structures, suggesting that their targets could be diverse depending on the specific context of their use.
Mode of Action
The mode of action of this compound involves its reactivity as an oxetane. Oxetanes are three-membered cyclic ethers that can undergo ring-opening reactions under certain conditions . This property allows this compound to interact with other molecules and form new compounds, altering the chemical environment in which it is present.
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, including the other compounds present and the conditions under which the reaction takes place. As an oxetane, this compound can undergo ring-opening reactions to form new compounds, which could have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity as an oxetane is dependent on conditions such as temperature and the presence of certain catalysts . Additionally, factors such as pH and the presence of other compounds can also affect its stability and reactivity.
Properties
IUPAC Name |
3-ethyloxetan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-5(6)3-7-4-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMKEGFTNLFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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